molecular formula C11H15NO B13049727 (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine CAS No. 1228550-58-0

(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13049727
CAS No.: 1228550-58-0
M. Wt: 177.24 g/mol
InChI Key: NNXHBPIAZMDRQC-JTQLQIEISA-N
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Description

(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral amine compound featuring a dihydrobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Formation of the dihydrobenzofuran core: This can be achieved through cyclization reactions involving phenolic compounds and suitable electrophiles.

    Introduction of the amine group: The amine functionality can be introduced via reductive amination or nucleophilic substitution reactions.

    Chiral resolution: The (3R) configuration can be obtained through chiral resolution techniques or asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and amination reactions, followed by purification steps such as crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzofuran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can serve as a ligand in biochemical studies to investigate enzyme interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A simpler analog lacking the amine group.

    5-Methylethyl-2,3-dihydrobenzofuran: Similar structure but without the chiral amine functionality.

    3-Aminobenzofuran: Contains an amine group but lacks the dihydro structure.

Uniqueness

(3R)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its chiral center and the combination of the dihydrobenzofuran core with an amine group

Properties

CAS No.

1228550-58-0

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3R)-5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3/t10-/m0/s1

InChI Key

NNXHBPIAZMDRQC-JTQLQIEISA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC[C@@H]2N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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